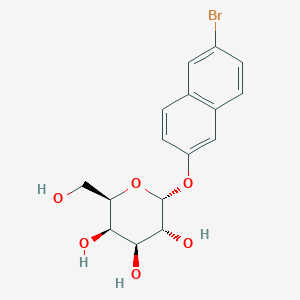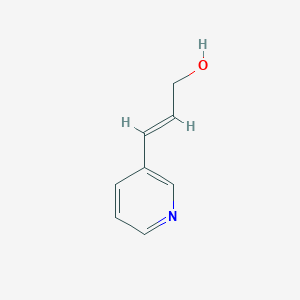
3-(3-Pyridyl)-2-propen-1-OL
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(3-Pyridyl)-2-propen-1-OL involves several steps, starting from commercially available picolinaldehyde. Vinylation of picolinaldehyde results in 1-(2-Pyridyl)-2-propen-1-ol, which serves as a precursor for further chemical transformations. This method allows for the efficient synthesis of the indolizidine skeleton, showcasing the versatility of 3-(3-Pyridyl)-2-propen-1-OL in organic synthesis (Giomi et al., 2011).
Molecular Structure Analysis
The molecular structure of 3-(3-Pyridyl)-2-propen-1-OL and its derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. For instance, the crystal structure analysis of α,β-unsaturated ketone derivatives of 3-(3-Pyridyl)-2-propen-1-OL has shown that the pyridine plane and the adjacent phenyl plane are almost coplanar, which influences their reactivity and interaction with other molecules (Wang et al., 2013).
Chemical Reactions and Properties
3-(3-Pyridyl)-2-propen-1-OL undergoes various chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. Notably, it exhibits unique reactivity by behaving as a Hantzsch ester mimic for the metal-free reduction of nitro groups to amino functions in electron-deficient aromatic and heteroaromatic nitro compounds. This reactivity is part of a domino process that leads to the formation of new functionalized aminoacylpyridines (Giomi et al., 2008).
Applications De Recherche Scientifique
1. Electrochemical Detection of Catechol and Hydroquinone
- Summary of Application : “3-(3-Pyridyl)-2-propen-1-OL” is used in the fabrication of a conductive polymer membrane for electrochemically detecting catechol (CC) and hydroquinone (HQ) .
- Methods of Application : A conductive polymer membrane was fabricated by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3-(3-pyridyl) acrylic acid) (PPAA) film. The drop-casting method was employed to coat MWCNTs on the glassy carbon electrode (GCE) surface, and PPAA was then electropolymerized onto the surface of the MWCNTs/GCE to form a PPAA-MWCNTs membrane .
- Results or Outcomes : The constructed membrane showed good reproducibility and stability. It was successfully applied to analyze CC and HQ in actual water samples, and it obtained robust recovery for CC with 95.2% and 98.5%, and for HQ with 97.0% and 97.3% .
2. Synthesis of Bipyridine Derivatives
- Summary of Application : “3-(3-Pyridyl)-2-propen-1-OL” is used as a starting material or precursor for the synthesis of bipyridine derivatives .
- Methods of Application : Various synthetic methods have been developed for the preparation of bipyridines, including metal-catalyzed cross-coupling reactions (Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), and electrochemical methods .
- Results or Outcomes : Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
3. Preparation of Aminomethyl Benzimidazoles
- Summary of Application : “3-(3-Pyridyl)-2-propen-1-OL” is used to prepare aminomethyl benzimidazoles, which act as an inhibitor of gelatinase B .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The aminomethyl benzimidazoles prepared using “3-(3-Pyridyl)-2-propen-1-OL” act as an inhibitor of gelatinase B .
4. Hydrogen-Bonding Trends in a Bithiophene
- Summary of Application : “3-(3-Pyridyl)-2-propen-1-OL” is used in the study of hydrogen-bonding trends in a bithiophene with 3- and/or 4-pyridyl substituents .
- Methods of Application : The study involves synthesizing cocrystals of simple benzoic acid coformers and dipyridyl-2,2′-bithiophene molecules to understand how the coformer identity and pyridine N atom placement affected solid-state properties .
- Results or Outcomes : The study found that with the 5-(3-pyridyl)-5′-(4-pyridyl)-isomer, the 4-pyridyl ring interacted with electrophiles and protons more strongly .
5. Preparation of Aminopyridines
- Summary of Application : “3-(3-Pyridyl)-2-propen-1-OL” is used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The aminopyridines prepared using “3-(3-Pyridyl)-2-propen-1-OL” act as antibacterial enoyl acyl carrier protein reductase inhibitors .
6. Synthesis of 2,2’-Bipyridines
- Summary of Application : “3-(3-Pyridyl)-2-propen-1-OL” is used in the synthesis of 2,2’-bipyridines .
- Methods of Application : The synthesis involves metal-catalyzed cross-coupling reactions .
- Results or Outcomes : The 2,2’-bipyridine derivatives synthesized using “3-(3-Pyridyl)-2-propen-1-OL” acted as ligands for nickel (II), facilitating the smooth progress of the coupling reaction .
Safety And Hazards
The safety and hazards of 3-(3-Pyridyl)-2-propen-1-OL are not directly available from the search results. However, related compounds such as Diethyl(3-pyridyl)borane have been studied. These compounds cause skin irritation, serious eye irritation, and may cause respiratory irritation6.
Orientations Futures
The future directions of 3-(3-Pyridyl)-2-propen-1-OL are not directly available from the search results. However, related compounds such as dietary phytochemicals have been studied. These compounds have protective effects against carcinogen exposure as well as carcinogenesis in general7. Another future direction is the use of nanotechnology-based chemoprevention approaches, which have established their potential to offer better efficacy and safety8.
Propriétés
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCHWDTMRVOJD-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295549 | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridyl)-2-propen-1-OL | |
CAS RN |
120277-39-6 | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



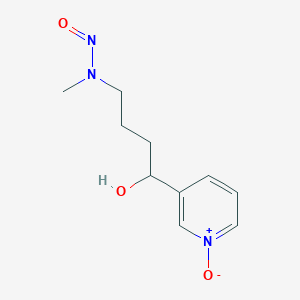
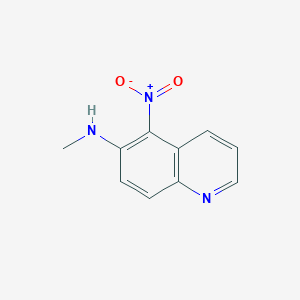
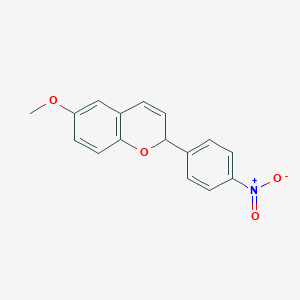
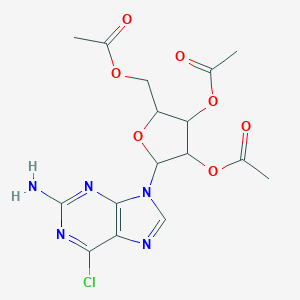
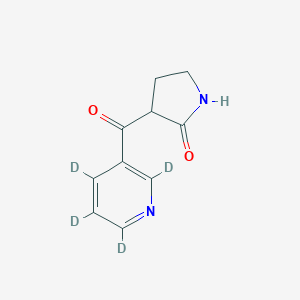
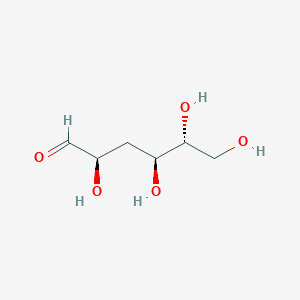
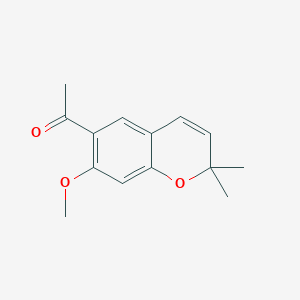
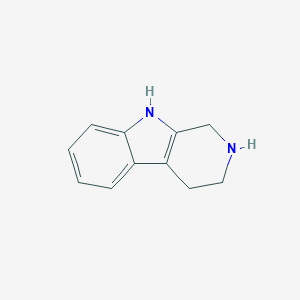
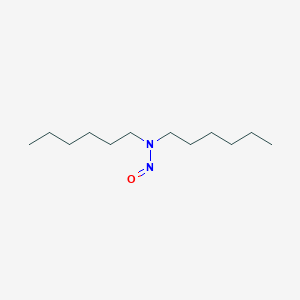
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)


